molecular formula C14H14O2 B14318127 1,2,3,6,7,8-Hexahydrophenanthrene-4,5-dione CAS No. 110028-98-3

1,2,3,6,7,8-Hexahydrophenanthrene-4,5-dione

Cat. No.: B14318127
CAS No.: 110028-98-3
M. Wt: 214.26 g/mol
InChI Key: JVLYNUFSCKCQQK-UHFFFAOYSA-N
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Description

1,2,3,6,7,8-Hexahydrophenanthrene-4,5-dione is an organic compound with the molecular formula C14H14O2 It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon, and features a hexahydro structure, indicating the presence of six additional hydrogen atoms compared to phenanthrene

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,6,7,8-Hexahydrophenanthrene-4,5-dione typically involves the hydrogenation of phenanthrene derivatives under specific conditions. One common method includes the catalytic hydrogenation of phenanthrene-4,5-dione using a palladium catalyst under hydrogen gas at elevated pressures and temperatures. The reaction conditions are carefully controlled to ensure selective hydrogenation, resulting in the formation of the hexahydro derivative.

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of high-pressure reactors and efficient catalysts to achieve high yields. The purity of the final product is ensured through various purification techniques, including recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1,2,3,6,7,8-Hexahydrophenanthrene-4,5-dione undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phenanthrene-4,5-dione.

    Reduction: Further reduction can lead to the formation of fully hydrogenated phenanthrene derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or platinum oxide (PtO2) under hydrogen gas.

    Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.

Major Products

    Oxidation: Phenanthrene-4,5-dione.

    Reduction: Fully hydrogenated phenanthrene derivatives.

    Substitution: Various substituted phenanthrene derivatives depending on the electrophile used.

Scientific Research Applications

1,2,3,6,7,8-Hexahydrophenanthrene-4,5-dione has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2,3,6,7,8-Hexahydrophenanthrene-4,5-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Phenanthrene-4,5-dione: The non-hydrogenated form of the compound.

    1,2,3,4,5,6-Hexahydrophenanthrene: A fully hydrogenated derivative without the dione functionality.

    9-Phenyl-3,4,5,6,7,9-Hexahydro-1H-Xanthene-1,8(2H)-dione: A structurally similar compound with a different core structure.

Uniqueness

1,2,3,6,7,8-Hexahydrophenanthrene-4,5-dione is unique due to its specific hydrogenation pattern and the presence of the dione functionality. This combination of features imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

110028-98-3

Molecular Formula

C14H14O2

Molecular Weight

214.26 g/mol

IUPAC Name

1,2,3,6,7,8-hexahydrophenanthrene-4,5-dione

InChI

InChI=1S/C14H14O2/c15-11-5-1-3-9-7-8-10-4-2-6-12(16)14(10)13(9)11/h7-8H,1-6H2

InChI Key

JVLYNUFSCKCQQK-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(=O)C1)C3=C(CCCC3=O)C=C2

Origin of Product

United States

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